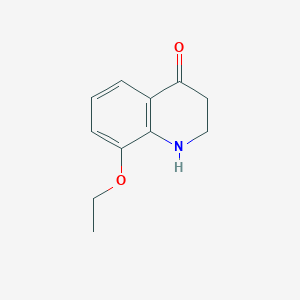

8-ethoxy-2,3-dihydroquinolin-4(1H)-one

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H13NO2 |

|---|---|

Poids moléculaire |

191.23 g/mol |

Nom IUPAC |

8-ethoxy-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C11H13NO2/c1-2-14-10-5-3-4-8-9(13)6-7-12-11(8)10/h3-5,12H,2,6-7H2,1H3 |

Clé InChI |

FKGWXPNNOFAKLV-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC=CC2=C1NCCC2=O |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for Dihydroquinolin 4 1h Ones

Established Synthetic Pathways for Dihydroquinolin-4(1H)-one Derivatives

The construction of the dihydroquinolin-4(1H)-one ring system is predominantly achieved through intramolecular cyclization reactions, one-pot multicomponent strategies, and domino reaction sequences. These methods offer varying degrees of efficiency, substrate scope, and stereocontrol.

Intramolecular Cyclization Approaches

A multitude of catalysts have been successfully employed to promote the intramolecular cyclization of 2-aminochalcones. These catalytic systems offer researchers a broad toolkit to effect this transformation, with each having its own set of advantages in terms of reaction conditions, cost, and environmental impact.

Antimony(III) Chloride (SbCl₃): This Lewis acid has been demonstrated as an efficient catalyst for the cyclization of 2-aminochalcones. The reaction proceeds under mild conditions, typically in acetonitrile at moderate temperatures, to afford the corresponding 2-aryl-2,3-dihydroquinolin-4(1H)-ones in high to quantitative yields. The operational simplicity and the low cost of the catalyst make this an attractive method.

| Entry | Substrate (2-Aminochalcone) | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 1-(2-aminophenyl)-3-phenylprop-2-en-1-one | SbCl₃ | Acetonitrile | 3.5 | 98 |

| 2 | 1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | SbCl₃ | Acetonitrile | 3 | 97 |

| 3 | 1-(2-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | SbCl₃ | Acetonitrile | 4 | 96 |

| 4 | 1-(2-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | SbCl₃ | Acetonitrile | 2.5 | 95 |

Ytterbium(III) Triflate (Yb(OTf)₃): As a water-tolerant Lewis acid, ytterbium(III) triflate effectively catalyzes the intramolecular aza-Michael addition of 2-aminochalcones. The reaction is often carried out under solvent-free conditions or in ionic liquids, providing the desired dihydroquinolinones in excellent yields with short reaction times.

| Entry | Substrate (2-Aminochalcone) | Catalyst | Conditions | Time (min) | Yield (%) |

| 1 | 1-(2-aminophenyl)-3-phenylprop-2-en-1-one | Yb(OTf)₃ | [bmim][BF₄], 80°C | 15 | 95 |

| 2 | 1-(2-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Yb(OTf)₃ | [bmim][BF₄], 80°C | 20 | 92 |

| 3 | 1-(2-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | Yb(OTf)₃ | [bmim][BF₄], 80°C | 25 | 90 |

Indium(III) Chloride on Silica (B1680970) (InCl₃/SiO₂): This solid-supported catalyst offers an environmentally friendly approach for the cyclization of 2-aminochalcones. The reactions are typically performed under microwave irradiation without a solvent, leading to a significant reduction in reaction times and simplified work-up procedures.

| Entry | Substrate (2-Aminochalcone) | Catalyst | Conditions | Time (min) | Yield (%) |

| 1 | 1-(2-aminophenyl)-3-phenylprop-2-en-1-one | InCl₃/SiO₂ | Microwave, Solvent-free | 2 | 95 |

| 2 | 1-(2-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | InCl₃/SiO₂ | Microwave, Solvent-free | 2.5 | 93 |

| 3 | 1-(2-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | InCl₃/SiO₂ | Microwave, Solvent-free | 3 | 91 |

Iron/Hydrochloric Acid (Fe/HCl): This classical reducing system can be employed in a tandem reaction sequence. Initially, a 2'-nitrochalcone is reduced to the corresponding 2'-aminochalcone in situ, which then undergoes acid-catalyzed cyclization to yield the 2,3-dihydroquinolin-4(1H)-one. This method is advantageous as it starts from readily available nitro compounds. nih.gov

| Entry | Substrate (2'-Nitrochalcone) | Reagent | Solvent | Time (h) | Yield (%) |

| 1 | 1-(2-nitrophenyl)-3-phenylprop-2-en-1-one | Fe/HCl | Ethanol | 4 | 85 |

| 2 | 1-(2-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Fe/HCl | Ethanol | 4.5 | 82 |

| 3 | 1-(2-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Fe/HCl | Ethanol | 5 | 80 |

Phosphoric Acid/Acetic Acid (H₃PO₄/HOAc): A mixture of phosphoric acid and acetic acid is a traditional and effective medium for the cyclization of 2-aminochalcones. The reaction is typically carried out at elevated temperatures and provides good yields of the desired products.

Chiral Phosphoric Acid: The use of chiral phosphoric acids as catalysts has enabled the development of enantioselective intramolecular aza-Michael additions of 2-aminochalcones. This approach allows for the synthesis of optically active 2,3-dihydroquinolin-4(1H)-ones, which are of significant interest in medicinal chemistry. The catalyst creates a chiral environment that directs the cyclization to favor one enantiomer over the other.

| Entry | Substrate (2-Aminochalcone) | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 1-(2-aminophenyl)-3-phenylprop-2-en-1-one | (R)-TRIP | Toluene | 24 | 95 | 90 |

| 2 | 1-(2-aminophenyl)-3-(4-bromophenyl)prop-2-en-1-one | (R)-TRIP | Toluene | 36 | 92 | 88 |

| 3 | 1-(2-aminophenyl)-3-(2-naphthyl)prop-2-en-1-one | (R)-TRIP | Toluene | 48 | 90 | 92 |

H₃PMo₁₂O₄₀/Silica: Phosphomolybdic acid supported on silica is another heterogeneous catalytic system that has been successfully applied to the synthesis of 2,3-dihydroquinolin-4(1H)-ones from 2-aminochalcones. This solid acid catalyst is reusable and promotes the reaction under solvent-free conditions.

Cerium(III) Chloride–Sodium Iodide/Aluminum Oxide (CeCl₃–NaI/Al₂O₃): This reagent system, supported on alumina, facilitates the cyclization of 2-aminochalcones, offering a mild and efficient method for the synthesis of dihydroquinolinones.

Mesoporous Aluminosilicate: These materials, possessing high surface area and tunable acidity, have been explored as catalysts for the cyclization of 2'-aminochalcones, demonstrating their potential as efficient and recyclable solid acid catalysts.

Silica Chloride (SiO₂Cl): A simple and effective catalyst for the intramolecular cyclization of 2-aminochalcones, silica chloride often promotes the reaction under solvent-free conditions with microwave irradiation, leading to high yields and short reaction times. organic-chemistry.org

1-Octyl-4-aza-1-azoniabicyclo[2.2.2]octane Bromide: This ionic liquid has been utilized as a catalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from 2-aminochalcones, showcasing the utility of ionic liquids as recyclable and effective reaction media and catalysts. mdpi.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. This approach is particularly valuable for building molecular diversity and is aligned with the principles of green chemistry.

A notable example is the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate. organic-chemistry.org This method avoids the pre-synthesis and isolation of the intermediate chalcone (B49325), thereby streamlining the synthetic process. The reaction tolerates a wide range of functional groups on the aromatic aldehyde.

| Entry | o-Aminoacetophenone | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 2-Aminoacetophenone | Benzaldehyde | AgOTf | 1,2-Dichloroethane | 12 | 88 |

| 2 | 2-Aminoacetophenone | 4-Chlorobenzaldehyde | AgOTf | 1,2-Dichloroethane | 14 | 85 |

| 3 | 2-Amino-5-chloroacetophenone | 4-Methoxybenzaldehyde | AgOTf | 1,2-Dichloroethane | 12 | 90 |

| 4 | 2-Amino-5-bromoacetophenone | 3-Nitrobenzaldehyde | AgOTf | 1,2-Dichloroethane | 16 | 82 |

Domino Reaction Strategies

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. These strategies are highly atom-economical and can lead to the rapid construction of complex molecular architectures.

A domino Michael-SNAr (Nucleophilic Aromatic Substitution) approach has been developed for the synthesis of N-alkyl-2,3-dihydro-4(1H)-quinolinones. mdpi.comnih.gov This strategy involves the reaction of a primary amine with a substrate containing both a Michael acceptor (an α,β-unsaturated ketone) and a leaving group on an activated aromatic ring. The reaction proceeds through an initial Michael addition of the amine to the enone, followed by an intramolecular SNAr cyclization to form the dihydroquinolinone ring. This method provides a straightforward route to N-substituted derivatives. mdpi.comnih.gov

| Entry | Primary Amine | Substrate | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | 1-(2-Fluoro-5-nitrophenyl)prop-2-en-1-one | K₂CO₃ | DMF | 24 | 78 |

| 2 | Cyclohexylamine | 1-(2-Fluoro-5-nitrophenyl)prop-2-en-1-one | K₂CO₃ | DMF | 24 | 72 |

| 3 | n-Butylamine | 1-(2-Fluoro-5-nitrophenyl)prop-2-en-1-one | K₂CO₃ | DMF | 24 | 65 |

Another domino strategy for the synthesis of highly substituted 2,3-dihydro-4(1H)-quinolinones involves an imine addition-SNAr sequence. mdpi.comnih.gov In this approach, a pre-formed imine reacts with a substrate containing an active methylene group and a leaving group on an activated aromatic ring. The reaction is initiated by the addition of the enolate, generated from the active methylene compound, to the imine. This is followed by an intramolecular SNAr cyclization to furnish the substituted dihydroquinolinone. This methodology is particularly useful for introducing substituents at the 2- and 3-positions of the quinolinone core. mdpi.comnih.gov

| Entry | Imine | Substrate | Base | Solvent | Time (h) | Yield (%) |

| 1 | N-Benzylidene-aniline | tert-Butyl (2-fluoro-5-nitrobenzoyl)acetate | NaH | THF | 12 | 75 |

| 2 | N-(4-Chlorobenzylidene)aniline | tert-Butyl (2-fluoro-5-nitrobenzoyl)acetate | NaH | THF | 14 | 70 |

| 3 | N-(4-Methoxybenzylidene)aniline | tert-Butyl (2-fluoro-5-nitrobenzoyl)acetate | NaH | THF | 12 | 80 |

Palladium-Catalyzed Dehydrogenative Aromatization from 2,3-Dihydroquinolin-4(1H)-one Precursors

Palladium-catalyzed reactions are powerful tools in organic synthesis, and they have been effectively employed in the transformation of dihydroquinolinone systems. Specifically, the dehydrogenation of 3,4-dihydroquinolin-2(1H)-ones to the corresponding quinolin-2(1H)-ones can be achieved under mild oxidative conditions. nih.gov This transformation suggests a parallel strategy for the aromatization of 2,3-dihydroquinolin-4(1H)-ones to quinolin-4(1H)-ones. While the primary focus of some studies has been on the synthesis of dihydroquinolin-2(1H)-ones, the underlying principles of palladium-catalyzed dehydrogenation are applicable to the 4-oxo isomers. nih.gov The process typically involves a palladium catalyst, often on a solid support like carbon (Pd/C), which facilitates the removal of hydrogen to introduce unsaturation, thereby converting the dihydro-scaffold into the fully aromatic quinolone system. This method is advantageous due to its efficiency and the relatively mild conditions required, which helps in preserving sensitive functional groups within the molecule.

Fries-like Rearrangement of N-Arylazetidin-2-ones for Dihydroquinolin-4(1H)-one Synthesis

A notable and efficient method for the synthesis of the 2,3-dihydroquinolin-4(1H)-one core involves a Fries-like rearrangement of N-arylazetidin-2-ones. This acid-catalyzed reaction provides a direct route to the desired heterocyclic framework. The rearrangement is effectively promoted by strong acids such as triflic acid, which allows the reaction to proceed at room temperature with good product yields, generally ranging from 30% to 96%. nih.gov An earlier iteration of this method utilized trifluoroacetic acid at reflux temperatures. nih.gov The mechanism of this rearrangement is thought to involve the protonation of the amide carbonyl, followed by an intramolecular electrophilic attack of the azetidinone ring onto the N-aryl group, leading to the cyclized dihydroquinolin-4(1H)-one product. The efficiency of this reaction can be influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups sometimes leading to lower yields. nih.gov

Enantioselective Synthesis of Dihydroquinolin-4(1H)-ones

The development of enantioselective methods for the synthesis of dihydroquinolin-4(1H)-ones is of significant interest due to the prevalence of chiral bioactive molecules containing this scaffold. One effective approach utilizes a chiral base catalyst to control the stereochemical outcome of the reaction. Specifically, per-6-amino-β-cyclodextrin (per-6-ABCD) has been successfully employed as a supramolecular host and chiral base catalyst in the synthesis of chiral dihydroquinolinones. nih.gov This method involves the reaction of 2-aminoacetophenone with aldehydes in aqueous ethanol. The per-6-ABCD not only acts as a base but also provides a chiral microenvironment that directs the formation of one enantiomer over the other. This protocol is a complementary approach to other asymmetric syntheses and highlights the utility of supramolecular chemistry in achieving high levels of enantioselectivity in the construction of complex heterocyclic molecules. nih.gov

Targeted Synthesis of 8-ethoxy-2,3-dihydroquinolin-4(1H)-one and its Analogues

The synthesis of specifically substituted dihydroquinolin-4(1H)-ones, such as the 8-ethoxy derivative, requires tailored synthetic strategies that allow for the precise introduction of the desired functional groups.

Alkylation Approaches

Alkylation reactions are a fundamental strategy for introducing substituents onto a pre-existing molecular framework. In the context of quinolinone synthesis, the alkylation of a hydroxyl group to form an ether, such as the target 8-ethoxy group, is a common transformation. While direct alkylation of an 8-hydroxy-2,3-dihydroquinolin-4(1H)-one would be the most straightforward approach, the synthesis often proceeds through the construction of the quinolinone ring with the alkoxy group already in place or introduced at an intermediate stage. For instance, the synthesis of related ethoxy-substituted quinolones has been described, such as N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. researchgate.net The synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives often involves the cyclization of appropriately substituted anilines. google.comchemicalbook.com Therefore, a plausible route to this compound would involve starting with an ortho-alkoxy-substituted aniline (B41778) and building the heterocyclic ring through established methods.

Specific Precursor-Based Syntheses

The synthesis of substituted dihydroquinolin-4(1H)-ones often relies on the selection of appropriately functionalized starting materials. For the synthesis of a 7-chloro-2,3-dihydroquinolin-4(1H)-one, a logical precursor is m-chloroaniline. A well-established method for the synthesis of 7-chloroquinoline derivatives from m-chloroaniline involves the Gould-Jacobs reaction, where the aniline is reacted with ethyl ethoxymethylenemalonate followed by thermal cyclization and subsequent saponification and decarboxylation to afford the 7-chloro-4-hydroxyquinoline. orgsyn.org This can then be further elaborated. While the specific sequence of Michael addition, hydrolysis, and cyclodehydration from m-chloroaniline is a common strategy for building the dihydroquinolinone core, the precise conditions would be critical to ensure the desired regiochemistry and yield of the 7-chloro isomer. The Doebner-Miller reaction, using 3-chloroaniline and crotonaldehyde in the presence of an oxidant, is another classical method for the synthesis of 7-chloroquinaldine, a related quinoline (B57606) derivative. google.com These established routes for the synthesis of chloro-substituted quinolines provide a foundation for developing a targeted synthesis of 7-chloro-2,3-dihydroquinolin-4(1H)-one.

Derivatization Strategies for the Dihydroquinolin-4(1H)-one Scaffold

The dihydroquinolin-4(1H)-one scaffold can be further functionalized to generate a diverse range of analogues with potentially interesting biological activities. Common derivatization strategies include the modification of the carbonyl group at the 4-position to form hydrazones and oximes.

The formation of hydrazone analogues is typically achieved through the condensation reaction of the ketone with a hydrazine (B178648) derivative. This reaction is widely used in medicinal chemistry to generate compounds with a broad spectrum of biological activities. nih.govresearchgate.net For example, 4-hydrazinylquinolin-2(1H)-ones have been prepared by refluxing the corresponding 4-chloro- or 4-hydroxyquinolin-2(1H)-ones with hydrazine hydrate. mdpi.com A similar approach can be envisioned for the 4-oxo isomers.

Similarly, oxime-containing derivatives can be synthesized by reacting the dihydroquinolin-4(1H)-one with a hydroxylamine (B1172632) derivative. The formation of oximes is a versatile conjugation strategy and proceeds via the attack of the nucleophilic hydroxylamine on the carbonyl carbon, followed by dehydration. nih.gov These derivatization reactions provide a straightforward means to introduce new functional groups and modify the physicochemical properties of the parent dihydroquinolin-4(1H)-one molecule.

The following table summarizes the types of synthetic transformations discussed in this article.

| Transformation | Starting Material | Product | Key Reagents/Catalysts |

|---|---|---|---|

| Dehydrogenative Aromatization | 2,3-Dihydroquinolin-4(1H)-one | Quinolin-4(1H)-one | Palladium catalyst (e.g., Pd/C) |

| Fries-like Rearrangement | N-Arylazetidin-2-one | 2,3-Dihydroquinolin-4(1H)-one | Triflic acid or Trifluoroacetic acid |

| Enantioselective Synthesis | 2-Aminoacetophenone and Aldehyde | Chiral 2,3-Dihydroquinolin-4(1H)-one | per-6-amino-β-cyclodextrin |

| Hydrazone Formation | 2,3-Dihydroquinolin-4(1H)-one | Hydrazone derivative | Hydrazine derivative |

Structural Elucidation and Spectroscopic Characterization Techniques for 8 Ethoxy 2,3 Dihydroquinolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, the electronic environment of each type, and the number of neighboring protons. The predicted ¹H NMR spectrum of 8-ethoxy-2,3-dihydroquinolin-4(1H)-one would display distinct signals corresponding to each unique proton environment.

The key expected resonances are:

Ethoxy Group: This group would produce two characteristic signals: a triplet around δ 1.4 ppm corresponding to the methyl (-CH₃) protons, coupled to the two methylene protons, and a quartet around δ 4.1 ppm for the methylene (-OCH₂-) protons, coupled to the three methyl protons.

Dihydroquinolinone Core: The aliphatic protons at positions C2 and C3 would appear as two triplets, typically in the δ 2.7-3.5 ppm range. The -CH₂- group at C2 would be coupled to the protons at C3, and vice versa, each resulting in a triplet signal (assuming no other complex coupling).

Aromatic Protons: The benzene (B151609) ring portion of the molecule has three protons at positions C5, C6, and C7. These would generate signals in the aromatic region of the spectrum (δ 6.8-7.8 ppm). The proton at C6 would likely appear as a triplet, being coupled to the protons at C5 and C7. The protons at C5 and C7 would each appear as a doublet of doublets or a simple doublet, depending on the coupling constants.

Amine Proton: The N-H proton of the dihydroquinolinone ring would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is typically found in the δ 8.0-9.0 ppm range.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₂CH₃ | ~1.4 | Triplet (t) | ~7.0 |

| -OCH₂CH₃ | ~4.1 | Quartet (q) | ~7.0 |

| C3-H₂ | ~2.8 | Triplet (t) | ~6.5 |

| C2-H₂ | ~3.5 | Triplet (t) | ~6.5 |

| Ar-H (C5, C6, C7) | 6.8-7.8 | Multiplet (m) | - |

| N-H | 8.0-9.0 | Broad Singlet (br s) | - |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the number of unique carbon atoms in a molecule and their chemical environments. Given the structure of this compound, eleven distinct signals are expected in its proton-decoupled ¹³C NMR spectrum.

The predicted chemical shifts for the carbon framework are:

Carbonyl Carbon (C4): This carbon is highly deshielded and would appear at the downfield end of the spectrum, typically around δ 190-200 ppm.

Aromatic Carbons: Six signals are expected for the aromatic carbons (C4a, C5, C6, C7, C8, C8a). The carbon bearing the ethoxy group (C8) would be significantly shielded, appearing around δ 145-155 ppm. The other aromatic carbons would resonate in the typical range of δ 110-140 ppm.

Aliphatic Carbons: The methylene carbons of the dihydroquinolinone ring (C2 and C3) would appear in the upfield region, typically between δ 20-50 ppm.

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) would be found around δ 64 ppm, while the terminal methyl carbon (-CH₃) would be the most shielded, appearing around δ 15 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (C=O) | ~195 |

| C8 (Ar-O) | ~148 |

| C8a, C4a (Aromatic Quaternary) | 120-140 |

| C5, C6, C7 (Aromatic CH) | 110-130 |

| -OCH₂CH₃ | ~64 |

| C2 | ~40 |

| C3 | ~25 |

| -OCH₂CH₃ | ~15 |

Phosphorus-31 NMR (³¹P NMR) is a specialized technique used for the analysis of organophosphorus compounds. mdpi.com Since the ³¹P nucleus has a natural abundance of 100% and a spin of ½, this technique is highly sensitive. mdpi.com For a phosphonate derivative of this compound, where a phosphonate group is attached to the core structure, ³¹P NMR would be the definitive method for characterization.

The chemical shift (δ) in ³¹P NMR is highly dependent on the oxidation state and coordination environment of the phosphorus atom. oxinst.com For diethyl phosphonate derivatives attached to quinolinone-like scaffolds, the phosphorus atom typically resonates as a singlet in a characteristic region. Based on studies of similar heterocyclic phosphonates, the ³¹P chemical shift for a phosphonate derivative of this compound would be expected to fall within the range of δ +15 to +25 ppm. researchgate.netnih.govjeol.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places.

For this compound, the molecular formula is C₁₁H₁₃NO₂. The expected exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculated Exact Mass: 207.0946 g/mol

An HRMS experiment, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The measured m/z value for this ion should match the calculated value (208.1024) to within a very small margin of error (typically < 5 ppm), thus confirming the elemental composition of the molecule.

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show several key absorption bands:

N-H Stretch: A moderate to strong, somewhat broad band around 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and dihydro- portions would be observed just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).

C=O Stretch: A strong, sharp absorption band between 1650 and 1680 cm⁻¹ is characteristic of the carbonyl group (C=O) in a cyclic amide (lactam).

C=C Stretches: Aromatic C=C bond stretching vibrations would give rise to one or more bands in the 1500-1620 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the aryl ether would be prominent in the 1200-1250 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3200-3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong |

| C=O Stretch (Amide) | 1650-1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1500-1620 | Medium |

| C-O Stretch (Aryl Ether) | 1200-1250 | Strong |

Electronic Spectroscopy (e.g., Ultraviolet (UV) Spectroscopy) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, known as chromophores. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.

The chromophore in this compound consists of the benzene ring fused to the α,β-unsaturated amide system. This extended conjugated system is expected to absorb UV radiation. The spectrum would likely display two main absorption bands:

A high-energy absorption (λ_max ~200-250 nm) corresponding to a π → π* transition of the aromatic system.

A lower-energy absorption (λ_max ~270-320 nm), also from a π → π* transition, which is shifted to a longer wavelength due to the extended conjugation and the presence of auxochromes (the -NH and -OR groups), which are electron-donating groups that intensify and shift the absorption.

The exact position and intensity (molar absorptivity, ε) of these bands would be dependent on the solvent used for the analysis.

X-ray Crystallography for Precise Solid-State Structure Determination (e.g., Single-Crystal X-ray Diffraction of Dihydroquinoline Derivatives)

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. mdpi.comnih.gov This powerful analytical technique provides precise data on bond lengths, bond angles, and torsion angles, thereby confirming the connectivity and stereochemistry of a compound. For complex heterocyclic systems like this compound and its derivatives, single-crystal X-ray diffraction (SCXRD) is indispensable for validating structures proposed by other spectroscopic methods and for understanding supramolecular interactions within the crystal lattice. researchgate.netmdpi.com

The process begins with the growth of a high-quality single crystal of the target compound, which can be the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded. mdpi.com This diffraction pattern is directly related to the arrangement of electrons, and thus atoms, within the crystal. Through complex mathematical analysis (Fourier transformation) of the diffraction data, an electron density map of the molecule is generated. This map is then interpreted to build a model of the molecular structure. mdpi.com The model is subsequently refined using full-matrix least-squares methods to achieve the best possible fit with the experimental data. mdpi.com

While the specific crystal structure of this compound is not publicly available, analysis of closely related dihydroquinoline and quinolinone derivatives provides significant insight into the structural features that can be expected. Research on these analogs demonstrates the utility of SCXRD in this class of compounds. nih.govresearchgate.net

For instance, the structural elucidation of novel dihydroquinoline derivatives by single-crystal X-ray diffraction has been reported, confirming their molecular architecture and providing a basis for molecular modeling and docking studies. researchgate.netnih.gov In one study of a fluorinated quinoline (B57606) analog, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, the crystal structure was solved by direct methods and refined to provide detailed crystallographic data. mdpi.com

The key parameters obtained from a single-crystal X-ray diffraction experiment are summarized in a crystallographic data table. Below are representative examples of such data for related quinoline structures.

Table 1: Example Crystal Data and Structure Refinement for a Fluorinated Quinoline Analog mdpi.com

| Parameter | Value |

|---|---|

| Empirical formula | C22H22FNO2 |

| Formula weight | 351.41 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 15.632(3) Å, α = 90° b = 5.9875(12) Å, β = 101.54(3)° c = 20.345(4) Å, γ = 90° |

| Volume | 1867.3(6) ų |

| Z | 4 |

| Density (calculated) | 1.249 Mg/m³ |

| Final R indices [I>2sigma(I)] | R1 = 0.0458, wR2 = 0.1197 |

Table 2: Example Crystal Data for a Methylated Quinoline Derivative mdpi.com

| Parameter | Value |

|---|---|

| Empirical formula | C13H13NO3S |

| Formula weight | 263.30 |

| Temperature | 293 K |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 7.8907(9) Å, α = 96.170(9)° b = 8.2795(9) Å, β = 102.146(10)° c = 9.8449(12) Å, γ = 98.598(9)° |

| Volume | 615.26(13) ų |

| Z | 2 |

| Density (calculated) | 1.421 g/cm³ |

From such data, the precise geometry of the molecule can be detailed. For example, in the crystal structure of 4-(8-ethoxy-2,3-dihydro-1H-cyclopenta[c]quinolin-4-yl)butane-1-peroxol, the 10-atom quinoline ring system was found to be essentially planar. researchgate.net The five-membered ring adopted an envelope conformation. researchgate.net This level of detail is crucial for understanding the molecule's shape and how it might interact with biological targets. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the solid-state properties of the material. mdpi.comnih.gov In some quinolinone derivative crystals, molecules have been observed to form centrosymmetric dimers through weak intermolecular hydrogen bonds. mdpi.com This detailed structural information is invaluable for fields ranging from drug design to materials science. nih.govnih.gov

Computational Chemistry and Theoretical Studies on 8 Ethoxy 2,3 Dihydroquinolin 4 1h One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is instrumental in predicting various molecular properties with a good balance of accuracy and computational cost.

The initial step in the computational analysis of 8-ethoxy-2,3-dihydroquinolin-4(1H)-one involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in three-dimensional space. DFT calculations, often using functionals like B3LYP, are employed to achieve this. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For the quinolinone core, the geometry would reveal the planarity of the aromatic ring and the conformation of the dihydro-one ring. The orientation of the ethoxy group at the 8-position is also a critical outcome of this optimization.

The electronic structure, which includes the distribution of electrons within the molecule, is also elucidated. This information is fundamental to understanding the molecule's reactivity and properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C7-C8 | 1.39 Å |

| C8-O1 | 1.36 Å | |

| O1-C9 | 1.43 Å | |

| C9-C10 | 1.52 Å | |

| N1-C2 | 1.46 Å | |

| C4=O2 | 1.24 Å | |

| Bond Angle | C7-C8-C8a | 120.5° |

| C8-O1-C9 | 118.2° | |

| O1-C9-C10 | 109.5° | |

| Dihedral Angle | C7-C8-O1-C9 | 178.5° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures. Actual values would be obtained from specific DFT calculations.

DFT calculations are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netrsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for this purpose. rsc.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C atoms can be predicted. nih.gov These theoretical predictions are invaluable for assigning experimental NMR spectra and confirming the structure of synthesized compounds. For this compound, this would involve predicting the chemical shifts for the protons and carbons of the quinolinone skeleton and the ethoxy substituent. Comparing these theoretical values with experimental data helps validate the molecular structure. ekb.eg

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) (Illustrative) | Experimental ¹H Shift (ppm) (Illustrative) | Predicted ¹³C Shift (ppm) (Illustrative) | Experimental ¹³C Shift (ppm) (Illustrative) |

| H (N1) | 8.5 | 8.3 | - | - |

| H (C2) | 3.5 | 3.4 | - | - |

| H (C5) | 7.8 | 7.7 | - | - |

| H (C9) | 4.1 | 4.0 | - | - |

| H (C10) | 1.4 | 1.3 | - | - |

| C2 | - | - | 45.2 | 45.0 |

| C4 | - | - | 195.1 | 194.8 |

| C8 | - | - | 148.3 | 148.1 |

| C9 | - | - | 64.5 | 64.3 |

| C10 | - | - | 14.8 | 14.7 |

Note: These values are for illustrative purposes to demonstrate the comparison between predicted and experimental data.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.net It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (typically colored red) around the carbonyl oxygen and the nitrogen atom, suggesting these are sites for electrophilic attack. Positive potential (typically colored blue) would be expected around the N-H proton, indicating a site for nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other chemical species. ekb.eg

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netresearchgate.netacs.org The energy and distribution of these orbitals are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. For this compound, FMO analysis would reveal the regions of the molecule involved in electron donation and acceptance, providing insights into its potential chemical reactions and electronic absorption properties. rsc.org

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical)

| Parameter | Energy (eV) (Illustrative) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These energy values are illustrative and would be determined by specific DFT calculations.

Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules. mdpi.comnasc.ac.inmdpi.comrsc.org These properties are important for applications in optoelectronics and photonics. Calculations of molecular polarizability (α) and hyperpolarizability (β) using DFT can indicate a compound's potential for NLO activity. For this compound, these calculations would assess its response to a strong electric field, such as that from a laser. The presence of donor (ethoxy group) and acceptor (carbonyl group) moieties within the conjugated system could potentially lead to significant NLO properties. mdpi.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about a single molecule, molecular modeling and dynamics simulations can predict the behavior of the molecule over time and in different environments (e.g., in solution). mdpi.comnih.govyoutube.com

Molecular dynamics (MD) simulations use classical mechanics to model the movements of atoms in a molecule or a system of molecules. youtube.com For this compound, an MD simulation could be used to study its conformational flexibility, particularly the rotation of the ethoxy group and the puckering of the dihydro-one ring. It can also be used to simulate how the molecule interacts with solvent molecules or a biological target, such as a protein active site. mdpi.comnih.gov These simulations provide a dynamic picture of the molecule's behavior that is not captured by static quantum chemical calculations.

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for calculating protein-ligand interactions. nih.gov For derivatives of the quinolin-4(1H)-one scaffold, docking studies have explored interactions with several key biological targets implicated in cancer and infectious diseases.

Human Aldehyde Dehydrogenase 1A1 (ALDH1A1): ALDH1A1 is considered a significant therapeutic target in oncology, particularly in ovarian cancer, due to its role in cancer cell differentiation and drug resistance. ccspublishing.org.cnnih.gov It is a marker for cancer stem cells, and its inhibition is a strategy to enhance chemotherapy sensitivity. nih.gov Molecular docking studies on quinoline-based inhibitors have been performed to understand their structure-activity relationships. ccspublishing.org.cn For other inhibitors targeting ALDH1A1, docking has revealed key interactions, such as the formation of hydrogen bonds with residues like Tyr297 and π-π stacking with Phe171, which stabilize the ligand in the active site. researchgate.net Virtual screening and docking simulations are key methods for identifying novel ALDH1A1 modulators. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase: VEGFR-2 is a critical tyrosine kinase receptor that mediates essential signals for angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. fmhr.orgresearchgate.net Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established cancer therapeutic strategy. fmhr.orgrsc.org Molecular docking studies on quinolin-4(1H)-one derivatives have been conducted to evaluate their potential as VEGFR-2 inhibitors. fmhr.org These studies show that the quinoline (B57606) scaffold can fit into the ATP-binding site of the receptor, with calculated binding affinities for some derivatives ranging from -11.31 to -14.65 Kcal/mol. fmhr.org Docking simulations for related indolin-2-one and quinazoline (B50416) scaffolds also show that these compounds establish binding interactions similar to known inhibitors like Sunitinib within the VEGFR-2 active pocket. researchgate.netrsc.org

Carotenoid Dehydrosqualene Synthase from Staphylococcus aureus (CrtM): The CrtM enzyme is responsible for synthesizing staphyloxanthin, a golden carotenoid pigment that acts as a virulence factor in S. aureus. nih.govnih.gov This pigment protects the bacterium from oxidative stress, enabling its survival within a host. nih.govnih.gov Inhibiting CrtM is therefore a promising strategy for developing anti-staphylococcal agents. researchgate.net Molecular docking studies have been used to map the binding site of inhibitors on the CrtM enzyme. nih.gov These analyses identified several key amino acid residues that frequently interact with inhibitors, including His18, Arg45, Asp48, Asp52, Tyr129, Gln165, Asn168, and Asp172. nih.govresearchgate.net The insights from these docking studies could help in designing new drugs targeting this virulence factor. nih.gov

| Biological Target | Role | Key Interacting Residues/Findings from Docking of Related Compounds |

|---|---|---|

| Human Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Cancer stem cell marker, chemotherapy resistance. ccspublishing.org.cnnih.gov | Hydrogen bonding with Tyr297, π-π stacking with Phe171. researchgate.net |

| VEGFR-2 Kinase | Tumor angiogenesis. fmhr.orgresearchgate.net | Interaction at the ATP-binding site; binding affinities of -11.31 to -14.65 Kcal/mol for quinolin-4(H)-one derivatives. fmhr.org |

| Dehydrosqualene Synthase (S. aureus) | Bacterial virulence factor (staphyloxanthin synthesis). nih.govnih.gov | Frequent interactions with His18, Arg45, Asp48, Asp52, Tyr129, Gln165, Asn168, Asp172. nih.govresearchgate.net |

Molecular Dynamics Simulations for Ligand-Target Interaction Profiling

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complexes over time. These simulations model the movements of atoms and molecules, providing a more dynamic picture of the binding interactions. For instance, MD simulations have been used to study quinoline-based ALDH1A1 inhibitors to further investigate their structure-activity relationships. ccspublishing.org.cn In a study on quinazoline derivatives targeting VEGFR2, a 20-nanosecond MD simulation suggested a stable binding of the compounds within the ATP binding pocket, supporting both docking and in vitro results. nih.gov Similarly, MD simulations combined with MM-PBSA binding energy calculations have been used to screen approved drugs for their potential to inhibit ALDH1A1, reinforcing the findings from initial docking studies. nih.gov

Topological and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal, providing insights into how molecules are packed. nih.govnih.gov This analysis is valuable for understanding the forces that stabilize a crystal structure. For quinoxaline (B1680401) derivatives, which are structurally related to quinolinones, Hirshfeld analysis has shown that crystal packing is dominated by specific types of contacts. For example, in ethyl 2-{4-[(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate, the most significant contributions to crystal packing come from H···H (44.5%), H···O/O···H (18.8%), H···N/N···H (17.0%), and H···C/C···H (10.4%) interactions. nih.gov In another related compound, 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, the primary contacts were H···H (43.5%) and H···O/O···H (30.8%). nih.gov These findings indicate that van der Waals forces and hydrogen bonds are the major contributors to the stability of the crystal lattice for these types of heterocyclic compounds. nih.gov

| Compound | H···H Contact (%) | H···O/O···H Contact (%) | H···N/N···H Contact (%) | H···C/C···H Contact (%) |

|---|---|---|---|---|

| Ethyl 2-{4-[(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate nih.gov | 44.5 | 18.8 | 17.0 | 10.4 |

| 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one nih.gov | 43.5 | 30.8 | - | - |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Dihydroquinolin-4(1H)-one Analogues

In silico ADME studies are crucial in the early stages of drug development to predict the pharmacokinetic properties of a compound, helping to reduce the risk of late-stage failures. nih.gov These computational models predict properties based on a molecule's chemical structure. nih.gov For analogues of dihydroquinolin-4(1H)-one, various ADME parameters can be predicted to assess their drug-likeness. These predictions often involve evaluating compliance with guidelines such as Lipinski's and Veber's rules. nih.gov Key predicted properties include oral bioavailability, blood-brain barrier (BBB) permeability, and whether the compound is a substrate for transporters like P-glycoprotein (PGP), which can pump drugs out of cells. nih.govyoutube.com For example, studies on melatonin (B1676174) derivatives used SwissADME software to predict that the compounds would have good oral bioavailability and could cross the BBB, making them suitable candidates for CNS drugs. nih.gov Such in silico tools can be applied to quinolone analogues to screen for promising pharmacokinetic profiles before synthesis. researchgate.netiapchem.org

| ADME Parameter | Description | Relevance for Dihydroquinolin-4(1H)-one Analogues |

|---|---|---|

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. nih.gov | Predicts potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the barrier separating circulating blood from the brain extracellular fluid. nih.govyoutube.com | Crucial for CNS-targeting drugs; avoidance is necessary for others to reduce side effects. youtube.com |

| PGP Substrate | Predicts if a compound is a substrate for P-glycoprotein, an efflux transporter that can reduce drug absorption and penetration into the CNS. nih.gov | Non-substrates are generally preferred for better bioavailability and CNS penetration. |

| Metabolism Prediction | Predicts interactions with metabolic enzymes, such as Cytochrome P450 (CYP) isoforms (e.g., CYP1A2). nih.gov | Helps to anticipate the metabolic fate and potential drug-drug interactions. |

Mechanistic Investigations of Biological Activities Attributed to Dihydroquinolin 4 1h One Scaffolds

Elucidation of the Mechanisms Underlying Diverse Biological Activities

Dihydroquinoline derivatives are noted for a range of biological effects, including antioxidant, anti-inflammatory, fungicidal, antiatherosclerotic, hormone receptor modulatory, and antitrypanosomal properties. nih.govresearchgate.net The mechanisms driving these actions are a subject of ongoing research.

The antioxidant activity of dihydroquinolines is a well-documented phenomenon. nih.govresearchgate.net This activity is often attributed to their ability to act as radical scavengers, donating a hydrogen atom to terminate chain reactions initiated by free radicals. scirp.org A prominent example is ethoxyquin (B1671625) (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), a widely used antioxidant in the food industry. nih.govresearchgate.net

The antioxidant mechanism of dihydroxybenzenes, which share some structural similarities with hydroxylated quinolines, involves the donation of electrons from their hydroxyl groups. mdpi.com The position of the hydroxyl group significantly impacts the antioxidant potential, with para-substituted compounds like hydroquinone (B1673460) showing greater activity due to lower ionization potential. mdpi.com This suggests that the ethoxy group at the 8-position of the quinoline (B57606) ring could influence the electron-donating capacity of the molecule, thereby contributing to its antioxidant properties. The efficiency of quinolinone derivatives as antioxidants is enhanced by the presence of hydroxyl and alkyl groups, which help to stabilize the radical formed during the oxidation process. scirp.org

Table 1: Antioxidant Activity of Selected Dihydroquinoline and Related Derivatives

| Compound | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|

| 1,4-Dihydropyridine Derivatives | Total Oxidative Capacity | Antioxidative Potential | 11 derivatives showed >10-fold higher potential than uric acid | nih.gov |

| 4-Hydroxy Quinolinone Derivatives | ASTM D-942 (Oxygen Pressure Drop) | Oxidation Inhibition | Compound III (containing a butyl group) showed the highest efficiency | scirp.org |

| Hydroquinone | DPPH Radical Scavenging | Antioxidant Activity | Highest among dihydroxybenzenes | mdpi.com |

Dihydroquinolin-4(1H)-one derivatives have demonstrated anti-inflammatory activities. nih.govnih.gov The primary mechanism often involves the inhibition of key inflammatory mediators. For instance, certain quinoline-4(1H)-one derivatives isolated from Waltheria indica have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-induced BV-2 cells. nih.gov NO is a crucial signaling molecule in the inflammatory process, and its inhibition can ameliorate inflammatory responses.

Some dihydroquinazolin-4(1H)-one derivatives, which are structurally related to dihydroquinolin-4(1H)-ones, have been found to exhibit anti-inflammatory activity comparable to or even exceeding that of the non-steroidal anti-inflammatory drug (NSAID) celecoxib (B62257) in carrageenan-induced edema models. nih.gov This suggests that the dihydroquinoline scaffold may also interfere with the cyclooxygenase (COX) pathways, which are central to inflammation.

Table 2: Anti-inflammatory Activity of Quinoline-4(1H)-one Derivatives

| Compound | Cell Line/Model | Target/Assay | IC50 / Result | Reference |

|---|---|---|---|---|

| Compound 2 (from W. indica) | LPS-induced BV-2 cells | NO Production Inhibition | 40.41 ± 1.01 µM | nih.gov |

| Compound 5 (from W. indica) | LPS-induced BV-2 cells | NO Production Inhibition | 60.09 ± 1.23 µM | nih.gov |

| Compound 11 (from W. indica) | LPS-induced BV-2 cells | NO Production Inhibition | 55.38 ± 0.52 µM | nih.gov |

| Chalcone (B49325) 4c (dihydroquinazolinone) | Carrageenan-induced edema | Anti-inflammatory Activity | Higher than celecoxib | nih.gov |

The dihydroquinoline scaffold has been associated with fungicidal properties. nih.govresearchgate.net While the precise mechanisms are not always fully elucidated, they are thought to involve the disruption of fungal cell integrity or key metabolic pathways. For example, certain 4-oxo-4H-quinolin-1-yl acylhydrazone derivatives have displayed moderate fungicidal activity against a range of phytopathogenic fungi. nih.gov The poor solubility of these compounds was noted, which may have limited their efficacy. nih.gov

Hybrid molecules incorporating the dithioloquinolinethione structure, which includes a dihydroquinoline moiety, have shown antifungal activity exceeding that of reference drugs like ketoconazole (B1673606) and bifonazole. nih.gov This suggests that the dihydroquinoline core, when combined with other pharmacophores, can lead to potent antifungal agents.

Table 3: Fungicidal Activity of Quinoline Derivatives

| Compound | Fungal Species | Inhibition Rate (@ 50 mg/L) | Reference |

|---|---|---|---|

| Compound 12 (acylhydrazone) | Physalospora piricola | 72.1% | nih.gov |

| Compound 21 (acylhydrazone) | Physalospora piricola | 76.5% | nih.gov |

| Compound 16 (acylhydrazone) | Cercospora arachidicola Hori | 60% | nih.gov |

The potential for dihydroquinoline derivatives to exhibit antiatherosclerotic effects has been recognized. nih.govresearchgate.net Atherosclerosis is a complex disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the arteries. nih.gov The antiatherosclerotic mechanisms of natural compounds can involve several pathways, including the reduction of intracellular lipid accumulation, inhibition of low-density lipoprotein (LDL) modification, and suppression of inflammatory processes within the arterial wall. nih.govnih.gov

Given the known antioxidant and anti-inflammatory properties of the dihydroquinoline scaffold, it is plausible that its antiatherosclerotic effects are mediated, at least in part, through these mechanisms. By reducing oxidative stress and inflammation, these compounds could help to mitigate the key events that drive the progression of atherosclerotic plaques.

Certain compounds containing the dihydroquinoline scaffold have been investigated for their ability to modulate hormone receptors. nih.govresearchgate.net Hormone modulators can act as agonists or antagonists of hormone receptors, thereby influencing a wide range of physiological processes. patsnap.com For example, dihydroquinazolin-4-ones, which are structurally analogous to dihydroquinolin-4(1H)-ones, have been synthesized and evaluated as agonists for the thyroid stimulating hormone receptor (TSHR). rsc.org

The modulation of steroid hormone receptors, such as the estrogen receptor, can also be influenced by various signaling pathways. nih.gov The androgen receptor's expression can be regulated by steroid hormones through a feedback loop involving histone deacetylation. nih.gov While direct evidence for 8-ethoxy-2,3-dihydroquinolin-4(1H)-one is lacking, the general ability of related heterocyclic systems to interact with hormone receptors suggests a potential avenue for its biological activity.

A significant area of research for dihydroquinoline derivatives has been their activity against trypanosomes, the parasites responsible for human African trypanosomiasis. nih.govnih.govnih.gov The antitrypanosomal mechanism of action for some dihydroquinolines is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the parasite. nih.gov

Specifically, derivatives of 1,2-dihydroquinolin-6-ol (B160252) have shown potent in vitro activity against Trypanosoma brucei rhodesiense. nih.gov The presence of a hydroxyl group at the C6 position is considered crucial for this activity, as it allows for the formation of a quinone imine intermediate through oxidation. nih.gov This intermediate is thought to be a key player in the compound's parasiticidal effects. While this compound does not possess a hydroxyl group at the 6-position, the general susceptibility of the quinoline ring to metabolic activation could still lead to the formation of reactive intermediates with trypanocidal effects.

Table 4: Antitrypanosomal Activity of Dihydroquinoline Derivatives

| Compound | Parasite Strain | IC50 | Selectivity Index | Reference |

|---|---|---|---|---|

| 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (B1210297) (10a) | T. b. rhodesiense STIB900 | 0.014 µM | 1700 | nih.gov |

| OSU-36.HCl | T. brucei | - | High in vitro selectivity | nih.gov |

| OSU-40 | T. brucei | - | High in vitro selectivity | nih.gov |

Anticancer Mechanisms (e.g., Human Aldehyde Dehydrogenase 1A1 (ALDH1A1) Binding, VEGFR2 Inhibition in Glioblastoma Multiforme)

Dihydroquinolinone scaffolds have demonstrated significant potential as anticancer agents through various mechanisms of action. One key target is the vascular endothelial growth factor receptor 2 (VEGFR2), a critical player in angiogenesis, the formation of new blood vessels that tumors need to grow and spread. nih.govnih.gov In the context of glioblastoma multiforme (GBM), an aggressive brain tumor, novel 3,4-dihydroquinolin-2(1H)-one analogues have been synthesized and evaluated as VEGFR2 inhibitors. nih.gov

Computational molecular docking and dynamics studies have been instrumental in elucidating the binding interactions between these dihydroquinolinone derivatives and the VEGFR2 kinase domain. nih.gov These in silico methods help to predict the binding affinity and mode of interaction, guiding the design of more potent inhibitors. nih.govnih.gov For instance, certain analogues have shown strong interactions with key amino acid residues in the VEGFR2 binding pocket, such as Asp1052, Leu840, Asn923, and Cys919. nih.gov

In vitro studies using GBM cell lines, such as U87-MG and U138-MG, have confirmed the antiproliferative effects of these compounds. nih.gov Several analogues exhibited significant potency, with IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for GBM. nih.govnih.gov Notably, the efficacy of some of these compounds was markedly higher than that of temozolomide, a standard chemotherapy drug for glioblastoma. nih.govnih.gov

Another important target in cancer therapy is aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme associated with cancer stem cells and chemotherapy resistance. nih.gov Inhibition of ALDH1A1 is a promising strategy to overcome resistance and prevent cancer recurrence. nih.gov Potent and selective inhibitors of ALDH1A family enzymes have been developed and shown to decrease the concentration of all-trans retinoic acid (atRA), a key signaling molecule, in a tissue-specific manner. nih.gov This targeted inhibition of ALDH1A1 can suppress chemotherapy-induced senescence and stemness in cancer cells. nih.gov

Antimalarial Mechanisms (e.g., Chloroquine (B1663885) and Amodiaquine (B18356) Analogues derived from Dihydroquinolinones)

The quinoline core is a cornerstone in the development of antimalarial drugs, with chloroquine and amodiaquine being prominent examples. nih.govnih.gov However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for new and effective analogues. nih.govnih.gov Dihydroquinolinone scaffolds have served as a foundation for the synthesis of novel antimalarial agents. elsevierpure.com

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite. During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline drugs are thought to interfere with this detoxification process, leading to the accumulation of toxic heme and parasite death.

Researchers have designed and synthesized various analogues of chloroquine and amodiaquine, including those with a dihydroquinolinone core, to overcome resistance. nih.govnih.gov These modifications often aim to alter the compound's ability to accumulate in the parasite's food vacuole and interact with heme. mdpi.com Hybrid molecules, combining the quinoline scaffold with other pharmacophores, have also been explored to create multi-stage antimalarial agents. nih.govmdpi.com

The evaluation of these new analogues involves in vitro testing against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govnih.gov For example, some triclosan (B1682465) analogs incorporating a dihydroquinolinone-related moiety have shown potent antimalarial activity with low IC50 values. elsevierpure.com

Antibacterial Mechanisms (e.g., DNA Gyrase Inhibition, Activity against Specific Bacterial Strains)

Quinolone and fluoroquinolone antibiotics are a critical class of antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. nih.govdentalcare.com DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication. nih.govnih.gov

Dihydroquinolinone derivatives have been investigated as potential antibacterial agents, often designed as isosteric analogues of existing quinolones. nih.gov The mechanism of action involves the inhibition of DNA gyrase, which leads to the disruption of DNA synthesis and ultimately bacterial cell death. nih.govnih.gov These compounds stabilize the complex between DNA gyrase and DNA, preventing the re-ligation of the DNA strands after cleavage. nih.gov

The antibacterial activity of these derivatives is typically evaluated in vitro against a panel of Gram-positive and Gram-negative bacteria. nih.govnih.gov The minimum inhibitory concentration (MIC) is determined to assess the potency of the compounds. nih.gov For example, some 4-imino-1,4-dihydrocinnoline-3-carboxylic acid derivatives, which are analogues of quinolones, have shown activity comparable to first-generation quinolones like nalidixic acid. nih.gov Indolyl-quinolinium derivatives have also been studied for their antibacterial activity and their mode of action related to cell division. polyu.edu.hk

Antiplatelet and Antiproliferative Mechanisms of Oxime-Containing Derivatives

Oxime-containing dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their antiplatelet and antiproliferative activities. researchgate.netnih.gov The antiplatelet activity of these compounds is often assessed by their ability to inhibit platelet aggregation induced by various agonists such as collagen, arachidonic acid (AA), and U46619 (a thromboxane (B8750289) A2 mimetic). researchgate.netnih.gov

Certain oxime derivatives have demonstrated potent inhibitory effects on platelet aggregation. researchgate.netnih.gov For example, (Z)-7-[2-(4-fluorophenyl)-2-(hydroxyimino)ethoxy]-3,4-dihydroquinolin-2(1H)-one was found to be a potent inhibitor of U46619-induced platelet aggregation. researchgate.net The mechanism of this antiplatelet activity is likely related to the blockade of thromboxane A2 receptors or interference with downstream signaling pathways.

In terms of antiproliferative activity, these oxime-containing derivatives have been tested against various cancer cell lines. researchgate.netnih.gov While many of the synthesized compounds showed limited antiproliferative effects, some exhibited marginal to moderate activity. researchgate.net For instance, N-(biphenyl-4-yl)-2-(2-oxo-1,2-dihydroquinolin-7-yloxy)acetamide demonstrated notable antiproliferative activity against several cancer cell lines. nih.gov The structural features of the oxime and the substituents on the quinolinone ring play a crucial role in determining both the antiplatelet and antiproliferative potencies. researchgate.netnih.govconsensus.appdeepdyve.commdpi.com

Inhibition of Monoamine Oxidases and Neurotransmitter Transporters

Dihydroquinolin-2(1H)-one derivatives have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.govnih.gov MAO-B is a key enzyme in the brain responsible for the degradation of dopamine (B1211576). nih.gov Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.govnih.gov

Studies on a series of 3,4-dihydro-2(1H)-quinolinone derivatives have revealed that these compounds can be highly potent and selective MAO-B inhibitors, with some exhibiting IC50 values in the nanomolar range. nih.gov The selectivity for MAO-B over the MAO-A isoform is a critical factor in minimizing side effects. nih.gov Structure-activity relationship (SAR) studies have shown that the position and nature of substituents on the dihydroquinolinone scaffold significantly influence the inhibitory potency and selectivity. nih.govnih.gov For example, substitution at the C7 position of the scaffold generally leads to more potent inhibition than substitution at the C6 position. nih.gov

The inhibition of MAO by these compounds is often reversible, which is a desirable characteristic for therapeutic agents. nih.gov The interaction of these inhibitors with the flavin adenine (B156593) dinucleotide (FAD) coenzyme of MAO is believed to be a key aspect of their mechanism. ajchem-b.com

Inhibition of Human Aldosterone (B195564) Synthase CYP11B2 by Dihydroquinolin-2(1H)-one Derivatives

Aldosterone synthase (CYP11B2) is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in the biosynthesis of aldosterone, a potent mineralocorticoid. nih.govwikipedia.org Elevated aldosterone levels are implicated in various cardiovascular and renal diseases, including hypertension and heart failure. nih.govnih.gov Therefore, the inhibition of CYP11B2 is a promising therapeutic strategy. nih.govnih.gov

While the provided search results focus more on pyrimidine-based and other non-dihydroquinolinone inhibitors of CYP11B2, the general principles of inhibiting this enzyme are relevant. nih.govucsd.edu A significant challenge in developing CYP11B2 inhibitors is achieving high selectivity over the closely related enzyme CYP11B1 (steroid 11β-hydroxylase), which is responsible for cortisol synthesis. nih.gov Poor selectivity can lead to adrenal insufficiency. nih.gov

The development of selective CYP11B2 inhibitors involves designing molecules that can specifically interact with the active site of the enzyme. LCI699, an early aldosterone synthase inhibitor, demonstrated the feasibility of this approach but had limitations due to its effect on the glucocorticoid axis. nih.gov The quest for more selective inhibitors is ongoing.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For dihydroquinolinone derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.

For anticancer activity, SAR studies on quinoline and naphthyridine derivatives have highlighted the importance of specific substituents at various positions of the quinoline ring. nih.gov For instance, an aniline (B41778) group at C-4, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 are often associated with enhanced antitumor activity. nih.gov

In the context of MAO-B inhibition by 3,4-dihydro-2(1H)-quinolinone derivatives, SAR analysis has revealed that substitution on the C7 position results in significantly more potent inhibitors compared to substitution on the C6 position. nih.gov Furthermore, a benzyloxy substituent at C7 was found to be more favorable than phenylethoxy and phenylpropoxy groups at the same position. nih.gov

Regarding the antiplatelet and antiproliferative activities of oxime-containing quinolin-2(1H)-one derivatives, the nature of the substituents on the oxime moiety and the quinolinone ring system dictates the biological response. nih.gov For example, certain amide derivatives were found to be weakly active or inactive, while their oxime counterparts exhibited potent antiplatelet activity. nih.gov

For anthraquinone (B42736) derivatives as inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), SAR studies have been conducted to identify the pharmacophore and optimize inhibitory activity. nih.gov

While specific SAR studies for "this compound" derivatives were not explicitly detailed in the provided search results, the general principles derived from related dihydroquinolinone scaffolds provide a valuable framework for predicting how modifications to this specific compound would likely impact its biological activities. Further research focused on this particular scaffold is necessary to delineate its specific SAR.

Table of Anticancer Activity of Dihydroquinolin-2(1H)-one Analogues

| Compound | Target | Cell Line | IC50 (µM) |

|---|---|---|---|

| 4m | VEGFR2 | U87-MG | 4.20 nih.govnih.gov |

| 4q | VEGFR2 | U87-MG | 8.00 nih.govnih.gov |

| 4t | VEGFR2 | U87-MG | 10.48 nih.govnih.gov |

| 4u | VEGFR2 | U87-MG | 7.96 nih.govnih.gov |

| Temozolomide | - | U87-MG | 92.90 nih.govnih.gov |

| Temozolomide | - | U138-MG | 93.09 nih.govnih.gov |

| 974 | ALDH1A1 | OVCAR3 | 5 (effective concentration) nih.gov |

Table of Antiplatelet Activity of Oxime-Containing Quinolin-2(1H)-one Derivatives

| Compound | Inducer | IC50 (µM) |

|---|---|---|

| (Z)-7-[2-(4-fluorophenyl)-2-(hydroxyimino)ethoxy]-3,4-dihydroquinolin-2(1H)-one (13c) | U46619 | 3.51 researchgate.net |

| (Z)-6-[2-(4-methoxyphenyl)-2-hydroxyiminoethoxy]quinolin-2(1H)-one (7c) | Arachidonic Acid | 0.58 nih.gov |

| 7a | U46619 | 0.54 - 0.74 nih.gov |

| 8a-c | U46619 | 0.54 - 0.74 nih.gov |

Table of MAO-B Inhibitory Activity of Dihydro-2(1H)-quinolinone Derivatives

| Compound | Target | IC50 (nM) | Selectivity (MAO-B vs MAO-A) |

|---|---|---|---|

| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | MAO-B | 2.9 nih.gov | 2750-fold nih.gov |

| 3a | MAO-B | 0.0014 µM (1.4 nM) nih.gov | 99 to 40,000-fold nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Chloroquine |

| Amodiaquine |

| Temozolomide |

| N-(biphenyl-4-yl)-2-(2-oxo-1,2-dihydroquinolin-7-yloxy)acetamide |

| (Z)-7-[2-(4-fluorophenyl)-2-(hydroxyimino)ethoxy]-3,4-dihydroquinolin-2(1H)-one |

| (Z)-6-[2-(4-methoxyphenyl)-2-hydroxyiminoethoxy]quinolin-2(1H)-one |

| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone |

| Nalidixic acid |

| LCI699 |

| all-trans retinoic acid |

| U46619 |

| 4-imino-1,4-dihydrocinnoline-3-carboxylic acid |

| Indolyl-quinolinium derivatives |

| Anthraquinone derivatives |

| Pyrimidine-based derivatives |

| Naphthyridine derivatives |

| 3,4-dihydro-2(1H)-quinolinone |

| Oxime-containing 3,4-dihydroquinolin-2(1H)-one derivatives |

| Dihydroquinolin-2(1H)-one |

| Quinine |

| Dihydroquinine |

| 3-hydroxyquinine |

| Triclosan analogs |

| Ofloxacin |

| Pefloxacin |

| Norfloxacin |

| WIN 18,446 |

| Moclobemide |

| Chrysin |

| Apigenin |

| Luteolin |

| Reactive blue 2 |

| Bromaminic acid |

| 11-deoxycorticosterone |

| Corticosterone |

| 18-hydroxycorticosterone |

| Aldosterone |

| 11-deoxycortisol |

| Cortisol |

| Dopamine |

| Heme |

| Hemozoin |

| Arachidonic acid |

Correlating Structural Modifications with Observed Biological Potency and Selectivity

The biological activity of dihydroquinolin-4(1H)-one derivatives is intricately linked to their substitution patterns. Research on related quinoline and dihydroquinolinone scaffolds has demonstrated that even minor structural changes can lead to significant shifts in potency and selectivity against various biological targets, including cancer cell lines and pathogenic microbes.

While specific studies on a broad range of this compound analogs are limited, extensive research on related 8-hydroxyquinoline (B1678124) and other substituted dihydroquinolinones provides valuable insights. For instance, in the context of anticancer activity, the introduction of different substituents on the quinoline ring has been shown to modulate cytotoxicity. Studies on 4-anilinoquinolinylchalcone derivatives revealed that electron-donating groups, such as a methoxy (B1213986) group, on the chalcone moiety resulted in greater cytotoxicity against breast cancer cell lines compared to electron-withdrawing groups like fluorine. mdpi.com This suggests that the electronic properties of substituents play a critical role in the anticancer activity of quinoline-based compounds.

Furthermore, research on 8-hydroxyquinoline derivatives has highlighted the importance of the substituent at position 8. The replacement of the hydroxyl group with various alkoxyl groups, including methoxy and ethoxy, led to an increase in cytotoxicity against the K562 leukemia cell line. nih.gov This indicates that the nature of the substituent at the 8-position directly influences the biological activity profile.

The following table summarizes the structure-activity relationships observed in various quinoline derivatives, providing a basis for predicting the effects of modifications to the this compound scaffold.

| Scaffold | Modification | Observed Biological Effect | Reference |

| 4-Anilinoquinolinylchalcone | R1 = OMe vs. F | Increased cytotoxicity with electron-donating group (OMe) | mdpi.com |

| Quinoline | 8-OH vs. 8-O-Alkyl | Increased cytotoxicity against K562 cells with alkoxy substitution | nih.gov |

| 8-Hydroxyquinoline | Substitution on the anilide ring | Antiviral activity increases with lipophilicity and electron-withdrawing properties | nih.gov |

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For dihydroquinolin-4(1H)-one scaffolds, several key pharmacophoric features have been identified that are crucial for their biological activity. These features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings capable of π-π stacking interactions.

For the this compound scaffold, the key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor: The carbonyl group at the 4-position.

A Hydrogen Bond Donor: The secondary amine at the 1-position.

An Aromatic Ring System: The benzene (B151609) ring of the quinoline core, which can participate in hydrophobic and aromatic interactions.

The 8-Ethoxy Group: This group can influence the molecule's lipophilicity and steric profile, potentially interacting with hydrophobic pockets in the target protein.

The precise arrangement and interplay of these features are critical for high-affinity binding to a biological target. Computational pharmacophore modeling based on the 3D structure of the target protein can aid in the identification of these crucial interaction points. nih.govnih.gov

Impact of Substituent Effects on Biological Activity Profiles

The electronic and steric properties of substituents on the dihydroquinolin-4(1H)-one scaffold have a profound impact on the resulting biological activity. The introduction of different functional groups can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for the biological target.

Studies on 8-hydroxyquinoline derivatives have shown that the antiviral activity is positively influenced by increasing the electron-withdrawing properties of substituents on an attached anilide ring and by increasing lipophilicity. nih.gov For example, an 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide derivative demonstrated significant virus growth inhibition with minimal cytotoxicity. nih.gov This illustrates a classic principle of medicinal chemistry where fine-tuning the electronic nature and lipophilicity of a lead compound can lead to improved potency and a better therapeutic index.

In the case of this compound, the ethoxy group at the 8-position is an electron-donating group. The impact of further substitutions on the aromatic ring or at the N1 position would depend on the nature of the biological target. For instance, if the target has a hydrophobic pocket near the 8-position, bulkier alkoxy groups might enhance binding. Conversely, if hydrogen bonding is critical in that region, the ethoxy group may be less favorable than a hydroxyl group.

The following table outlines the general effects of different types of substituents on the properties of aromatic rings, which can be extrapolated to the dihydroquinolin-4(1H)-one system.

| Substituent Type | Example Groups | Electronic Effect | General Impact on Biological Activity |

| Electron-Donating | -OCH3, -OC2H5, -CH3 | Activate the ring towards electrophilic substitution | Can increase electron density and modulate binding interactions. |

| Electron-Withdrawing | -NO2, -CN, -CF3, Halogens | Deactivate the ring towards electrophilic substitution | Can alter pKa, improve metabolic stability, and introduce new binding interactions. |

| Halogens | -F, -Cl, -Br, -I | Inductively withdrawing, weakly deactivating | Can increase lipophilicity and membrane permeability, and participate in halogen bonding. |

Systematic exploration of these substituent effects is a cornerstone of drug discovery, allowing for the optimization of lead compounds to achieve desired biological activity profiles.

Advanced Research Perspectives and Lead Compound Development Within Dihydroquinolin 4 1h One Chemistry

Dihydroquinolin-4(1H)-ones as Promising Lead Structures for Therapeutic Development